molecular formula C7H10ClN3O B11810583 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanamide

2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanamide

Cat. No.: B11810583
M. Wt: 187.63 g/mol
InChI Key: KZUINKGGZWAMML-UHFFFAOYSA-N
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Description

2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis. This compound features a pyrazole ring substituted with a chlorine atom and a methyl group, making it a unique and valuable molecule for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanamide typically involves the reaction of 4-chloro-5-methyl-1H-pyrazole with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under an ice-water bath to control the temperature and prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial use .

Properties

Molecular Formula

C7H10ClN3O

Molecular Weight

187.63 g/mol

IUPAC Name

2-(4-chloro-5-methylpyrazol-1-yl)propanamide

InChI

InChI=1S/C7H10ClN3O/c1-4-6(8)3-10-11(4)5(2)7(9)12/h3,5H,1-2H3,(H2,9,12)

InChI Key

KZUINKGGZWAMML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C(C)C(=O)N)Cl

Origin of Product

United States

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